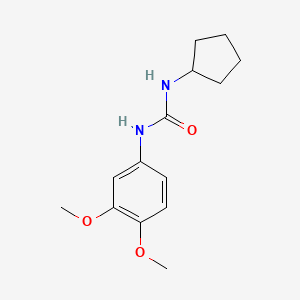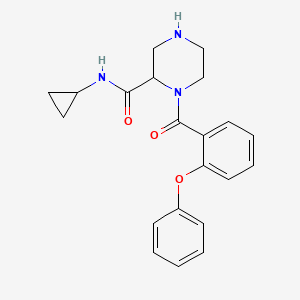
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as CTX-0294885, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the oxadiazole class of compounds, which have been found to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many proteins that are important in cancer cell growth and survival. Inhibition of HSP90 by N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide leads to the degradation of these proteins, resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and decrease pain. It has also been found to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further preclinical and clinical development as an anticancer agent. However, one limitation of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its relatively low solubility in water, which may make it difficult to formulate for use in humans.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research could be the development of more soluble analogs of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide that may be more suitable for use in humans. Another area of research could be the investigation of the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in combination with other anticancer agents to enhance its anticancer activity. Additionally, the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in other disease areas, such as inflammation and pain, could also be explored.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine and phosphorous oxychloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,2,4-oxadiazole to yield N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.
Applications De Recherche Scientifique
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use as a therapeutic agent in several disease areas, including cancer, inflammation, and pain. In preclinical studies, N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propriétés
IUPAC Name |
N-cyclopropyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(11-6-3-4-6)10-12-8(13-15-10)7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWYEYUSAUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)

![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5375765.png)
![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)
![N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)